molecular formula C12H11NO2S B2640024 N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide CAS No. 548766-10-5

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide

Cat. No.: B2640024
CAS No.: 548766-10-5
M. Wt: 233.29
InChI Key: LTCVSWVAJHCFCB-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide is an organic compound that features a thiophene ring substituted with a carboxamide group and a hydroxyphenyl group

Mechanism of Action

Target of Action

N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been investigated for potential use in the treatment of cancer . The primary targets of this compound are human cancer cell lines . The compound acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

This compound inhibits the growth of several human cancer cell lines . In vivo, it selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of this compound is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A .

Biochemical Pathways

The biosynthesis of this compound involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . The compound’s action affects these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound accumulates preferentially in fatty tissue such as the breast . This may contribute to the effectiveness of this compound against breast cancer .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and the induction of apoptosis . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, this compound induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s accumulation in fatty tissue suggests that its action may be influenced by the lipid content of the tissue . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide typically involves the reaction of 4-hydroxyaniline with methyl thiophene-2-carboxylate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxyl group for nucleophilic attack by the amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or chlorinating agents under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer properties.

    N-(4-hydroxyphenyl)maleimide: Used in the synthesis of functionalized polymers.

Uniqueness

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a hydroxyphenyl group, which confer distinct electronic and steric properties. This combination allows for unique interactions with biological targets and materials, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-13(9-4-6-10(14)7-5-9)12(15)11-3-2-8-16-11/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCVSWVAJHCFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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